molecular formula C17H11BrClN3O2S2 B2882532 5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-13-1

5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2882532
CAS RN: 391875-13-1
M. Wt: 468.77
InChI Key: POHHTFYQIOJHAK-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a bromine and chlorine atom on the benzene ring, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic core, while the halogens, amide group, and thiadiazole ring add complexity to the structure. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The halogens might make the benzene ring susceptible to further substitution reactions. The amide group could participate in hydrolysis or condensation reactions. The thiadiazole ring might also have unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Photodynamic Therapy Applications

One notable application of derivatives related to 5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) discusses the synthesis and characterization of a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer for the treatment of cancer in PDT. This derivative exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

Another significant application is in anticancer research. Noolvi et al. (2011) synthesized and evaluated a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, including compounds with 5-bromo substituents, for their antitumor activity. Among these, certain derivatives showed promising selectivity towards leukemic cancer cell lines, highlighting their potential as anticancer agents (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Antioxidant Activity

In the context of antioxidant activity, Abo‐Salem et al. (2013) synthesized new 5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives and evaluated their antioxidant activity. The study reveals that certain derivatives exhibited significant radical-scavenging activity, indicating their potential utility as antioxidants (Abo‐Salem, Ebaid, El-Sawy, El-Gendy, & Mandour, 2013).

Antimicrobial Properties

Furthermore, compounds structurally related to 5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide have been studied for their antimicrobial properties. Lamani et al. (2009) synthesized benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated them for antibacterial and antifungal activities, revealing that some derivatives displayed effective antibacterial and antifungal properties (Lamani, Shetty, Kamble, & Khazi, 2009).

Future Directions

The study and application of this compound could be a promising area for future research, particularly if it shows biological activity. Potential areas of study could include its synthesis, its reactivity, its physical and chemical properties, and its potential uses .

properties

IUPAC Name

5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3O2S2/c18-11-6-7-13(19)12(8-11)15(24)20-16-21-22-17(26-16)25-9-14(23)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHHTFYQIOJHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

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